[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane

Catalog No.
S13119881
CAS No.
920282-90-2
M.F
C27H30Si
M. Wt
382.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri...

CAS Number

920282-90-2

Product Name

[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane

IUPAC Name

6-(4-phenylphenyl)hexa-1,3,5-triynyl-tri(propan-2-yl)silane

Molecular Formula

C27H30Si

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C27H30Si/c1-22(2)28(23(3)4,24(5)6)21-13-8-7-10-14-25-17-19-27(20-18-25)26-15-11-9-12-16-26/h9,11-12,15-20,22-24H,1-6H3

InChI Key

YAWLLHBGTMWQEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC#CC#CC1=CC=C(C=C1)C2=CC=CC=C2)(C(C)C)C(C)C

The compound [6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane is a complex organosilicon compound characterized by its unique structure, which includes a biphenyl moiety and a triynyl group. The presence of the silane component suggests potential applications in materials science and organic synthesis due to its reactivity and ability to form siloxane bonds. The molecular formula for this compound can be represented as C21H24SiC_{21}H_{24}Si, indicating a significant carbon content that contributes to its organic properties.

The chemical reactivity of [6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane can be attributed to its multiple functional groups. Key reactions include:

  • Nucleophilic Substitution: The triynyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace hydrogen atoms or other substituents.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as the Suzuki or Sonogashira reactions, facilitating the formation of carbon-carbon bonds.
  • Hydrolysis: The silane group can react with water or alcohols, leading to the formation of silanol or siloxane compounds.

While specific biological activities of [6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane have not been extensively documented, compounds featuring similar structures often exhibit significant biological properties. The presence of the biphenyl moiety may suggest potential anti-cancer activity, as biphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Further studies would be necessary to elucidate any direct biological effects.

Synthesis of [6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane typically involves several steps:

  • Formation of the Triynyl Group: This can be achieved through the coupling of appropriate alkynes using palladium-catalyzed cross-coupling techniques.
  • Introduction of the Biphenyl Moiety: The biphenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions with halogenated biphenyl derivatives.
  • Silane Functionalization: The final step involves adding the tri(propan-2-yl)silane group through hydrosilylation reactions or direct silanization methods.

The unique structure of [6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane lends itself to various applications:

  • Materials Science: Its ability to form siloxane bonds makes it suitable for creating silicone-based materials with enhanced thermal and mechanical properties.
  • Organic Synthesis: This compound may serve as a versatile building block in the synthesis of more complex organic molecules.
  • Electronics: Given its conjugated structure, it could be explored for applications in organic electronics and photovoltaic devices.

Several compounds share structural similarities with [6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-y]tri(propan-2-y)silane, including:

Compound NameStructure FeaturesUnique Characteristics
4-BiphenylylacetyleneContains a biphenyl and an alkyneSimpler structure; less reactive
TriethoxysilaneSilane with ethoxy groupsCommonly used in surface treatments
6-Bromo-[1,1'-biphenyl]-4-carboxylic acidBiphenyl with carboxylic acidExhibits different reactivity patterns

Uniqueness

The uniqueness of [6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-y]tri(propan-2-y)silane lies in its combination of a highly reactive triynyl group with a robust silane functionality and biphenyl structure. This combination offers distinct reactivity profiles and potential applications not readily available in simpler analogs.

Exact Mass

382.211677491 g/mol

Monoisotopic Mass

382.211677491 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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